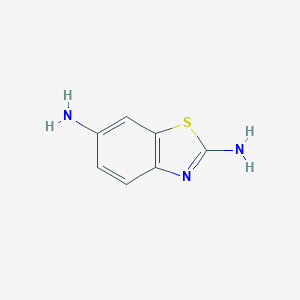

2,6-Benzothiazolediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBCFWFWKXJYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202397 | |

| Record name | 2,6-Benzothiazolediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-51-2 | |

| Record name | 2,6-Benzothiazolediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Benzothiazolediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Benzothiazolediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Benzothiazolediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5407-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-BENZOTHIAZOLEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDC5279V52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Benzothiazolediamine and Its Tetrahydro Derivative

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 2,6-benzothiazolediamine and its pivotal derivative, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

2,6-Benzothiazolediamine

2,6-Benzothiazolediamine is an aromatic heterocyclic compound containing a fused benzene and thiazole ring system with two amino substituents.

Chemical Structure and Properties

The chemical structure and key properties of 2,6-benzothiazolediamine are summarized below.

Table 1: Chemical and Physical Properties of 2,6-Benzothiazolediamine

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-benzothiazole-2,6-diamine | [1] |

| Synonyms | 2,6-Diaminobenzothiazole, 6-Amino-2-aminobenzothiazole | [2] |

| CAS Number | 5407-51-2 | [1] |

| Molecular Formula | C₇H₇N₃S | [1] |

| Molecular Weight | 165.22 g/mol | [1] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 207 °C | [3] |

| Boiling Point | 404.4 °C at 760 mmHg | [3] |

| Topological Polar Surface Area | 93.2 Ų | [1] |

| XLogP3 | 1.3 | [1] |

Spectral Data

Key spectral data for the characterization of 2,6-benzothiazolediamine are compiled in the following table.

Table 2: Spectral Data for 2,6-Benzothiazolediamine

| Technique | Data | Reference(s) |

| Mass Spectrometry | Top Peak (m/z): 165 | [2] |

| Infrared (IR) Spectroscopy | Data available, specific peaks not detailed in search results. | [4] |

| ¹³C NMR Spectroscopy | Data available, specific shifts not detailed in search results. | [2] |

Synthesis

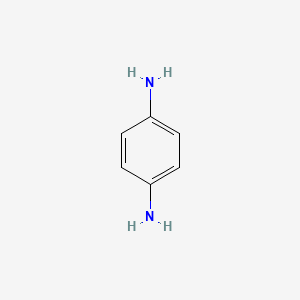

A general method for the synthesis of 2-aminobenzothiazoles involves the reaction of an aniline derivative with a thiocyanate salt in the presence of bromine in acetic acid.[5][6]

A representative protocol adapted from general methods is as follows:

-

To a solution of p-phenylenediamine in glacial acetic acid, add potassium thiocyanate and stir the mixture at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Neutralize the reaction mixture with an aqueous ammonia solution to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry to yield 2,6-diaminobenzothiazole.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Biological Activity and Applications

Benzothiazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7][8] Specifically, derivatives of 2-aminobenzothiazole have been investigated as potent and selective antitumor agents.[7] Some of these compounds are known to induce apoptosis in cancer cell lines.[7]

The antitumor activity of certain benzothiazole derivatives is linked to the induction of apoptosis. A simplified representation of an apoptotic pathway is shown below.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. 2,6-Benzothiazolediamine | C7H7N3S | CID 21504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1,3-Benzothiazole-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-benzothiazole-2,6-diamine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document collates available data on its fundamental characteristics, outlines detailed experimental protocols for their determination, and discusses its potential biological relevance in the context of related benzothiazole derivatives.

Core Physicochemical Properties

1,3-Benzothiazole-2,6-diamine, with the CAS number 5407-51-2, possesses a unique set of physicochemical properties that are crucial for its handling, formulation, and potential application in various scientific domains. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃S | PubChem |

| Molecular Weight | 165.22 g/mol | PubChem |

| Melting Point | 207 °C | Guidechem |

| Boiling Point | 404.4 °C at 760 mmHg | Guidechem |

| Calculated logP | 1.4607 / 2.62310 | ChemScene / Guidechem |

| Topological Polar Surface Area (TPSA) | 64.93 Ų | ChemScene |

Note: Discrepancies in calculated logP values highlight the importance of experimental determination.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery and development. The following sections detail standardized experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Boiling Point Determination

Determining the boiling point is essential for purification and handling of liquid compounds, and for solids, it is often determined under reduced pressure.

Solubility Determination

Solubility is a key factor influencing a compound's bioavailability and formulation.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis Overview

1,3-Benzothiazole-2,6-diamine is typically synthesized from 2-amino-6-nitrobenzothiazole. The general synthetic approach involves the reduction of the nitro group to an amine.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of 1,3-benzothiazole-2,6-diamine are limited in the public domain, the benzothiazole scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds. Derivatives of benzothiazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The biological effects of benzothiazole derivatives are often attributed to their interaction with various cellular signaling pathways. It is important to note that the following diagram represents a generalized overview of pathways commonly modulated by various benzothiazole compounds and is not specific to 1,3-benzothiazole-2,6-diamine.

Further research is required to elucidate the specific biological targets and mechanisms of action of 1,3-benzothiazole-2,6-diamine.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 1,3-benzothiazole-2,6-diamine. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this compound. The exploration of its specific biological activities and interactions with cellular signaling pathways remains a promising area for future investigation.

Synthesis of 2,6-diaminobenzothiazole from 2-amino-6-nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-diaminobenzothiazole from 2-amino-6-nitrobenzothiazole, a critical transformation in the development of various pharmaceutical compounds. This document outlines the prevailing synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers in this field.

Introduction

2,6-Diaminobenzothiazole is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The reliable and efficient synthesis of this diamine from its nitro precursor is therefore of significant interest to the medicinal chemistry and drug development communities. The primary transformation involves the reduction of the nitro group at the 6-position of the benzothiazole ring to an amino group. This can be achieved through several established chemical methods, each with its own advantages and considerations.

Synthetic Pathways

The conversion of 2-amino-6-nitrobenzothiazole to 2,6-diaminobenzothiazole is a reduction reaction. Several reducing agents and catalytic systems are effective for this transformation. The choice of method often depends on factors such as scale, desired purity, and the presence of other functional groups. The most commonly employed methods include:

-

Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is often a clean and high-yielding method.

-

Metal-Acid Reductions: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl), or iron powder in acidic media, are classic and effective methods for nitro group reduction.

-

Hydrosulfite Reduction: Sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) is a mild and often selective reducing agent for aromatic nitro compounds.

The general synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of 2,6-diaminobenzothiazole.

Experimental Protocols

This section provides detailed experimental procedures for the most common methods of reducing 2-amino-6-nitrobenzothiazole.

Method 1: Reduction with Tin(II) Chloride (SnCl₂)

This method is a widely used and reliable procedure for the reduction of aromatic nitro compounds.[1]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-nitrobenzothiazole (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the suspension.

-

If the reaction is to be performed under acidic conditions, add concentrated hydrochloric acid (HCl) portion-wise with stirring. The reaction can also be carried out in the absence of strong acid.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 2,6-diaminobenzothiazole.

-

The crude product can be further purified by column chromatography or recrystallization.

Method 2: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Procedure:

-

To a solution of 2-amino-6-nitrobenzothiazole (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 2,6-diaminobenzothiazole. The product is often of high purity and may not require further purification.

Method 3: Reduction with Sodium Hydrosulfite (Sodium Dithionite)

This method provides a mild alternative to metal-based reductions.

Procedure:

-

Dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.

-

Heat the solution to a moderate temperature (e.g., 50-70 °C).

-

In a separate flask, prepare a solution of sodium hydrosulfite (Na₂S₂O₄, typically 3-5 eq) in water.

-

Add the sodium hydrosulfite solution dropwise to the stirred solution of the nitro compound.

-

Maintain the reaction mixture at the elevated temperature and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, adjust the pH to be slightly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2,6-diaminobenzothiazole from 2-amino-6-nitrobenzothiazole using the methods described above. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Tin(II) Chloride | SnCl₂·2H₂O / HCl | Ethanol/Water | 60-80 | 2-6 | 70-90 |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol or Methanol | 25-40 | 1-4 | 90-99 |

| Sodium Hydrosulfite | Na₂S₂O₄ | Methanol/Water | 50-70 | 2-8 | 60-85 |

Logical Relationships in Synthesis

The selection of a synthetic method often involves considering various factors. The following diagram illustrates the logical relationships in choosing a reduction method.

References

CAS 5407-51-2 physical and chemical properties

An In-depth Technical Guide to Benzothiazole-2,6-diamine (CAS 5407-51-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzothiazole-2,6-diamine (CAS 5407-51-2). The information is curated for professionals in research and drug development, with a focus on structured data, experimental methodologies, and logical workflows.

Chemical Identity and Structure

Benzothiazole-2,6-diamine, with the CAS registry number 5407-51-2, is a heterocyclic aromatic organic compound. Its structure features a bicyclic system composed of a benzene ring fused to a thiazole ring, with amino groups substituted at positions 2 and 6.

Molecular Structure:

-

IUPAC Name: 1,3-benzothiazole-2,6-diamine[1]

-

Synonyms: 2,6-Diaminobenzothiazole, 6-Amino-2-aminobenzothiazole[1]

-

Molecular Formula: C₇H₇N₃S[2]

-

SMILES: C1=CC2=C(C=C1N)SC(=N2)N[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Benzothiazole-2,6-diamine. These properties are crucial for its handling, characterization, and application in synthetic chemistry and materials science.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 165.22 g/mol | [1][2] |

| Appearance | White or off-white powder | [3] |

| Melting Point | 207 °C | [2] |

| Boiling Point | 404.4 °C at 760 mmHg | [2] |

| Density | 1.49 g/cm³ | [2] |

| Flash Point | 198.4 °C | [2] |

Table 2: Chemical and Spectroscopic Properties

| Property | Value/Information | Source(s) |

| InChI Key | HYBCFWFWKXJYFT-UHFFFAOYSA-N | [1] |

| LogP | 2.62310 | [2] |

| Polar Surface Area (PSA) | 93.17 Ų | [2] |

| Refractive Index | 1.838 | [2] |

| Spectral Data | 13C-NMR and 1H-NMR data available. Mass spectrometry (GC-MS) data also reported. | [1][2] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of Benzothiazole-2,6-diamine are outlined below. These are generalized methods standard in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Benzothiazole-2,6-diamine is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[5]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range is the melting point of the sample.[6]

Solubility Determination

Understanding the solubility of a compound is essential for purification, reaction setup, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, and toluene.

-

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of Benzothiazole-2,6-diamine into a test tube.

-

Add a small volume (e.g., 1 mL) of the chosen solvent.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.[7]

-

Visually observe if the solid has completely dissolved. If not, the solvent can be added in small increments until dissolution occurs or the substance is deemed insoluble.

-

-

Classification: Solubility can be qualitatively described as soluble, slightly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.[8] For quantitative analysis, the saturated solution can be analyzed by techniques like HPLC or UV-Vis spectroscopy.

Synthesis and Biological Relevance

Benzothiazole-2,6-diamine and its derivatives are significant in medicinal chemistry.

Synthesis Overview

A common synthetic route to benzothiazole derivatives involves the cyclization of substituted anilines. For 2-amino-substituted benzothiazoles, a typical method involves the reaction of a substituted aniline with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.[9]

Below is a generalized workflow for the synthesis of a 2,6-diamino-tetrahydrobenzothiazole, an analogue of the target compound, which illustrates the key chemical transformations.

Biological Activity

Benzothiazole derivatives are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] Specifically, derivatives of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole have been investigated as potent antileukemic agents.[10] These compounds can induce apoptosis in cancer cell lines.[10] The core structure also serves as a crucial intermediate in the synthesis of pharmaceuticals, such as Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[12][13]

Safety and Handling

Benzothiazole-2,6-diamine is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[3]

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized batch of Benzothiazole-2,6-diamine.

References

- 1. 2,6-Benzothiazolediamine | C7H7N3S | CID 21504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.in [pharmacyjournal.in]

- 12. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 13. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 104617-49-4 [chemicalbook.com]

Spectroscopic data (NMR, IR, Mass) of 2,6-Benzothiazolediamine

An In-depth Technical Guide on the Spectroscopic Data of 2,6-Benzothiazolediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,6-Benzothiazolediamine (C₇H₇N₃S), a significant heterocyclic compound with applications in medicinal chemistry. The following sections present available mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data, alongside generalized experimental protocols for acquiring such spectra.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.

Data Presentation:

| Parameter | Value | Source |

| Molecular Weight | 165.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 165.03606841 Da | PubChem[1] |

| Major Fragment (GC-MS) | m/z 165 (Molecular Ion) | PubChem[1] |

Experimental Protocol:

A general protocol for obtaining the mass spectrum of a solid sample like 2,6-Benzothiazolediamine is as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. For a compound of this nature, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Analysis: The ionized sample is then guided through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

A common setup for such an analysis would involve a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1650-1580 | N-H Bend | Primary Amine (NH₂) |

| 1600-1450 | C=C and C=N Stretch | Aromatic & Thiazole Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| 850-750 | C-H Out-of-Plane Bend | Aromatic Ring |

Experimental Protocol:

A typical procedure for obtaining an FT-IR spectrum of a solid sample like 2,6-Benzothiazolediamine is:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with KBr and pressing the mixture into a thin disk.

-

Background Spectrum: A background spectrum is recorded without the sample to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Data Presentation (Predicted):

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Carbon Atom Assignment |

| ~168 | C2 (Thiazole) |

| ~150 | C7a (Thiazole, fused) |

| ~145 | C6 (Benzene, C-NH₂) |

| ~130 | C3a (Benzene, fused) |

| ~122 | C4 (Benzene) |

| ~115 | C5 (Benzene) |

| ~105 | C7 (Benzene) |

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Proton Assignment |

| ~7.3 | d | H4 |

| ~7.0 | d | H7 |

| ~6.7 | dd | H5 |

| ~6.5 | s | 2-NH₂ |

| ~5.0 | s | 6-NH₂ |

Experimental Protocol:

A general protocol for acquiring NMR spectra of a compound like 2,6-Benzothiazolediamine is as follows:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ for this type of compound, in a clean NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and/or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like 2,6-Benzothiazolediamine.

Caption: Logical workflow for the spectroscopic analysis of 2,6-Benzothiazolediamine.

References

A Technical Guide to Benzothiazole Derivatives in Medicinal Chemistry: From Discovery to Modern Drug Development

Abstract

The benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, has proven to be a "privileged structure" in the field of medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, leading to their development as therapeutic agents for a multitude of diseases.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and medicinal chemistry applications of benzothiazole derivatives. We will delve into the synthetic strategies that have enabled the exploration of this chemical space, the key structure-activity relationships (SAR) that govern their biological effects, and the mechanisms of action of notable benzothiazole-containing drugs. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and insights into the current landscape and future potential of this remarkable heterocyclic system.

Introduction: The Benzothiazole Core

Benzothiazole is an aromatic heterocyclic compound composed of a five-membered 1,3-thiazole ring fused to a benzene ring.[4] This unique structural arrangement confers upon it a set of physicochemical properties that are highly advantageous for drug design. The presence of nitrogen and sulfur heteroatoms, along with the fused aromatic system, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, and π-π stacking.[5] The benzothiazole nucleus is a common and integral feature of many natural and synthetic bioactive molecules.[6]

First reported in 1879 by A.W. Hofmann, the exploration of benzothiazole and its derivatives has a rich history.[1][7] While early applications were in areas such as vulcanization acceleration for rubber, the discovery of their diverse pharmacological activities has cemented their importance in medicinal chemistry.[7]

The Dawn of Discovery: Early Synthetic Routes and Biological Activities

The journey of benzothiazole in medicinal chemistry began with the development of fundamental synthetic methodologies. One of the earliest and most common methods involves the condensation of 2-aminothiophenol with various reagents like aldehydes, carboxylic acids, or acid chlorides.[3][8] This straightforward approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring, which has been a key area for modulating biological activity.[6]

Initial biological screenings of simple benzothiazole derivatives revealed a surprising breadth of activities, including antimicrobial and antifungal properties.[9][10] These early discoveries, often serendipitous, laid the groundwork for more systematic investigations into the therapeutic potential of this scaffold.

The Evolution of Synthesis: Enabling Chemical Diversity

Advances in synthetic organic chemistry have been a major driving force in the exploration of benzothiazole derivatives. The development of more sophisticated and efficient synthetic routes has allowed medicinal chemists to create vast libraries of compounds with diverse substitution patterns.

Classical Synthetic Strategies

The condensation reaction of 2-aminothiophenol remains a cornerstone of benzothiazole synthesis.[7] Variations of this method, utilizing different reaction conditions and catalysts, have been developed to improve yields and accommodate a wider range of functional groups. For instance, the use of oxidizing agents in conjunction with aldehydes allows for a one-pot synthesis of 2-substituted benzothiazoles.[8]

Modern Synthetic Innovations

More recent synthetic advancements have focused on greener and more efficient methods. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the preparation of benzothiazole derivatives.[11] The use of biocatalysts, such as Acacia concinna, has also been explored as an environmentally friendly approach.[11] Furthermore, solid-phase synthesis techniques have enabled the creation of combinatorial libraries of benzothiazoles for high-throughput screening.[11]

Below is a generalized workflow for the synthesis and initial screening of a novel benzothiazole derivative library.

Caption: A generalized workflow for the synthesis and screening of benzothiazole derivatives.

Therapeutic Applications and Key Drug Classes

The versatility of the benzothiazole scaffold is evident in the wide range of therapeutic areas where its derivatives have shown promise.[12][13]

Anticancer Agents

Benzothiazole derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[14][15][16] The 2-(4-aminophenyl)benzothiazole series, in particular, has been extensively studied for its potent and selective antitumor activity against breast, ovarian, colon, and renal cancer cell lines.[16]

Mechanism of Action: The anticancer activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets involved in cancer progression.[17] Some derivatives act as inhibitors of key enzymes like cytochrome P450 (CYP), tyrosine kinases, and topoisomerase II.[12][17] Others have been shown to induce apoptosis in cancer cells.[15]

The following diagram illustrates a simplified signaling pathway that can be targeted by benzothiazole-based anticancer agents.

Caption: Simplified signaling pathway targeted by benzothiazole anticancer agents.

Antimicrobial Agents

The benzothiazole scaffold is also a valuable pharmacophore for the development of antimicrobial agents.[5][18] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[2][3] For instance, certain benzothiazole-triazole conjugates have exhibited noteworthy antibacterial and antifungal activities.[2]

Mechanism of Action: The antimicrobial action of benzothiazole derivatives can involve various mechanisms. Some compounds inhibit essential microbial enzymes like DNA gyrase and dihydropteroate synthase (DHPS).[5][19] Others are thought to disrupt the microbial cell membrane, leading to cell death.[2]

Other Therapeutic Areas

Beyond cancer and infectious diseases, benzothiazole derivatives have shown potential in a variety of other therapeutic areas, including:

-

Neuroprotective Agents [12]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been crucial in optimizing the biological activity of benzothiazole derivatives. These studies have revealed key structural features that influence potency and selectivity.

| Position of Substitution | Effect on Biological Activity | Example |

| 2-position | Crucial for modulating activity. Phenyl and substituted phenyl groups are often associated with anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties.[11][20] | 2-(4-aminophenyl)benzothiazole (anticancer) |

| 5-position | Substitution with electron-withdrawing groups like -Cl and -F can enhance the potency of the compound.[11] | 5-Fluorobenzothiazole derivatives (anticancer)[12] |

| 6-position | Electron-donating groups such as -OH, -OCH3, and -CH3 can increase the compound's potency.[11] | A methoxy group at C-6 enhances kinase-targeted anticancer activity.[21] |

Experimental Protocols: A Practical Guide

To provide a practical context, this section outlines a general protocol for the synthesis and preliminary anticancer evaluation of a novel benzothiazole derivative.

General Synthetic Procedure for a 2-Arylbenzothiazole

-

To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent (e.g., ethanol), add the desired aryl aldehyde (1.1 mmol).

-

Add a catalytic amount of an acid or base, or utilize a green chemistry approach like microwave irradiation.[11]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 48 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[22]

Conclusion and Future Perspectives

The benzothiazole scaffold has undeniably carved a significant niche in medicinal chemistry. Its rich history, coupled with the continuous evolution of synthetic methodologies, has led to the discovery of a vast number of derivatives with a wide spectrum of biological activities. The journey from early serendipitous discoveries to the rational design of potent and selective therapeutic agents highlights the power of medicinal chemistry.

The future of benzothiazole-based drug discovery remains bright. The structural versatility of this scaffold will continue to be exploited for the development of novel therapeutic agents.[23] Future research will likely focus on:

-

Target-based drug design: Utilizing computational tools to design benzothiazole derivatives that specifically interact with known biological targets.

-

Combination therapies: Exploring the synergistic effects of benzothiazole derivatives with existing drugs.

-

Development of drug delivery systems: Enhancing the pharmacokinetic properties of benzothiazole-based drugs to improve their efficacy and reduce side effects.

As our understanding of disease biology deepens, the benzothiazole scaffold will undoubtedly continue to be a valuable tool in the armamentarium of medicinal chemists in their quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 8. Benzothiazole - Wikipedia [en.wikipedia.org]

- 9. Benzothiazole Derivatives as Potential Anti-Infective Agents. | Semantic Scholar [semanticscholar.org]

- 10. benzothiazoles: Topics by Science.gov [science.gov]

- 11. pharmacyjournal.in [pharmacyjournal.in]

- 12. tandfonline.com [tandfonline.com]

- 13. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. asianpubs.org [asianpubs.org]

- 17. mdpi.com [mdpi.com]

- 18. jchr.org [jchr.org]

- 19. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]

- 21. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 22. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

An In-depth Technical Guide to 2,6-Benzothiazolediamine: A Cornerstone Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,6-Benzothiazolediamine, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, synthesis, spectroscopic profile, and its pivotal role as a key building block in the synthesis of pharmacologically active agents, most notably the dopamine agonist Pramipexole.

Core Molecular Profile

2,6-Benzothiazolediamine is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with amino groups substituted at the 2 and 6 positions. This unique arrangement of atoms imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

Molecular Formula and Structure

The chemical identity of 2,6-Benzothiazolediamine is defined by its molecular formula and structure.

-

Molecular Formula: C₇H₇N₃S

-

Molecular Weight: 165.22 g/mol

-

IUPAC Name: 1,3-Benzothiazole-2,6-diamine

-

CAS Number: 5407-51-2[1]

The structure consists of a benzothiazole core, which is inherently a "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities.[2][3][4] The presence of two primary amine groups offers reactive sites for further chemical modification and derivatization.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for designing reaction conditions, purification strategies, and for understanding the compound's behavior in biological systems.

| Property | Value | Reference |

| Melting Point | 207 °C | |

| Boiling Point (Predicted) | 404.4 °C at 760 mmHg | |

| Density (Predicted) | 1.49 g/cm³ | |

| LogP (Predicted) | 2.62 | |

| Appearance | Typically a solid powder | N/A |

Synthesis and Chemical Reactivity

The synthesis of 2,6-Benzothiazolediamine is a multi-step process that typically involves the formation of the benzothiazole ring followed by the introduction or modification of the amino groups. A common and effective route involves the reduction of a nitro-group precursor.

Synthetic Workflow Overview

A validated synthetic pathway starts from 2-aminobenzothiazole, proceeds through a nitration step to introduce a nitro group at the 6-position, and concludes with the reduction of this nitro group to the corresponding amine.

Caption: Synthetic pathway for 2,6-Benzothiazolediamine.

Detailed Experimental Protocol: Synthesis via Reduction

This protocol details the synthesis of 2,6-Benzothiazolediamine from its nitro-precursor, 2-amino-6-nitrobenzothiazole. This method is adapted from established procedures for the synthesis of substituted benzothiazoles.[2][5]

PART A: Nitration of 2-Aminobenzothiazole to form 2-Amino-6-nitrobenzothiazole [2]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml) while maintaining the temperature below 5°C with an ice bath.

-

Nitration: Add nitric acid (19 ml) dropwise to the stirred solution. It is critical to control the addition rate to ensure the reaction temperature does not exceed 20°C.

-

Reaction Monitoring: Continue stirring the reaction mixture for 4-5 hours at this temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice with constant stirring. Neutralize the solution by adding aqueous ammonia until the precipitate turns slightly orange.

-

Isolation: Filter the solid product, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

PART B: Reduction of 2-Amino-6-nitrobenzothiazole to 2,6-Benzothiazolediamine [5]

-

Reaction Setup: To a solution of 2-amino-6-nitrobenzothiazole in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or perform catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.

-

Reduction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: If using SnCl₂/HCl, neutralize the reaction mixture with a base (e.g., NaOH solution) to precipitate the product. If using catalytic hydrogenation, filter off the catalyst.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-Benzothiazolediamine. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The structural elucidation of 2,6-Benzothiazolediamine is confirmed through a combination of spectroscopic techniques. The data presented below are representative of the expected spectral characteristics for this compound.

| Spectroscopic Data | |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons of the two amino groups will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon atom at position 2, attached to two nitrogen atoms, will have a characteristic downfield shift. |

| IR (KBr, cm⁻¹) | Key peaks include N-H stretching vibrations for the primary amines (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1640 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 165). Fragmentation patterns will be consistent with the benzothiazole structure. |

Applications in Drug Discovery and Development

The primary significance of the 2,6-diaminobenzothiazole scaffold lies in its role as a key intermediate for the synthesis of high-value pharmaceutical agents.

Precursor to Pramipexole

2,6-Benzothiazolediamine's hydrogenated analogue, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is a crucial intermediate in the industrial synthesis of Pramipexole .[7][8] Pramipexole is a potent and selective dopamine D2/D3 receptor agonist used for the treatment of Parkinson's disease and Restless Legs Syndrome.[7][9]

The synthesis of the tetrahydro-analogue from which Pramipexole is derived involves a multi-step process starting from 4-acetamidocyclohexanone.[7][8]

Caption: Role as a key intermediate for Pramipexole.

Mechanism of Action: Dopamine Receptor Signaling

Pramipexole exerts its therapeutic effects by mimicking the action of dopamine in the brain. It binds to and activates D2 and, with higher affinity, D3 dopamine receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that modulates neuronal activity.[9][10]

The D2-like receptor family (D2, D3, D4) typically couples to Gαi/o proteins.[10][11] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] This cascade ultimately influences ion channel activity and gene expression, helping to restore dopaminergic tone in conditions like Parkinson's disease.

Caption: Simplified Dopamine D2/D3 signaling cascade.

Broader Biological Potential

Beyond its use as a synthetic intermediate, the 2-aminobenzothiazole scaffold is recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][6][12][13] Derivatives of 2,6-diaminobenzothiazole have been investigated as potential antileukemic agents and for other therapeutic applications.[14][15] This highlights the versatility of this core structure in the design of new therapeutic agents.

Safety and Handling

2,6-Benzothiazolediamine is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

2,6-Benzothiazolediamine is a molecule of considerable scientific and commercial importance. Its well-defined chemical properties and reactive functional groups make it a versatile building block in organic synthesis. Its most notable application is as a key precursor in the manufacture of Pramipexole, a vital medication for managing Parkinson's disease. The underlying benzothiazole scaffold continues to be a fertile ground for the discovery of new drugs, with potential applications spanning oncology, infectious diseases, and inflammatory conditions. This guide has provided a detailed overview of its synthesis, characterization, and central role in drug development, underscoring its enduring value to the scientific community.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21504, 2,6-Benzothiazolediamine. Retrieved from [Link]

- Cipla Ltd. (2004). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. WO2004041797A1.

- Generics [UK] Ltd. (2008). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. EP1562921B1.

- Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189–225.

- Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451–473.

- Kulkarni, S. K., & Kumar, A. (2007). Pramipexole, a novel dopamine D2/D3 receptor agonist, demonstrates antidepressant and antianxiety-like activities in animal models. European Journal of Pharmacology, 560(2-3), 163–172.

- Kamal, A., Srikanth, Y. V., Khan, M. N., Shaik, T. B., & Ashraf, M. (2010). Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents.

- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European journal of medicinal chemistry, 45(4), 1323–1331.

- Shaveta, Mehra, R., & Singh, J. (2014). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 50(1), 1-25.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.

- Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3692–3701.

-

Synthesis and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica, 4(3), 962-968. Retrieved from [Link]

-

Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853. Retrieved from [Link]

- Rahate, A. S., Bhandigare, D. S., Sirsat, D. M., & Chavan, H. V. (2025). Benzothiazole: A Versatile Molecular Scaffold for Modern Drug Discovery and Therapeutic Innovation. BioMed and BioSci Advances, 2(3), 126-140.

- Kamal, A., et al. (2010). Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents.

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Kaur, R., et al. (2017). Benzothiazole: Different Methods of Synthesis and Diverse Biological Activities. ChemInform, 48(34).

- Sreenivasa, M.V., et al. (1998). Synthesis of 8-fluoro-9-substituted (1,3)-benzothiazolo (5,1-b)-1,2,4-triazoles as antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 8, 23.

- Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789.

Sources

- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 10. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]

- 11. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to Benzo[d]thiazole-4,5-diamine: A C7H7N3S Diamine Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, spectroscopic characterization, and potential biological significance of the C7H7N3S diamine compound, Benzo[d]thiazole-4,5-diamine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and materials science.

IUPAC Nomenclature and Chemical Structure

The chemical formula C7H7N3S can correspond to several isomers. However, a prominent diamine isomer is Benzo[d]thiazole-4,5-diamine .

The systematic IUPAC name for this compound is 1,3-benzothiazole-4,5-diamine . The structure consists of a benzene ring fused to a thiazole ring, with two amino groups (-NH2) attached to the 4 and 5 positions of the benzene ring.

Chemical Structure:

Synthesis of Benzothiazole Derivatives: Experimental Protocols

General Synthesis Workflow:

The logical flow for a potential synthesis of Benzo[d]thiazole-4,5-diamine would likely involve the preparation of a dinitro-substituted 2-aminothiophenol intermediate, followed by the formation of the thiazole ring and subsequent reduction of the nitro groups to amines.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common synthetic methods for benzothiazole derivatives and should be optimized for the specific target molecule.

Step 1: Synthesis of a Dinitro-2-aminothiophenol Intermediate

-

Nitration: A suitable ortho-substituted aminobenzene is dinitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield a dinitroaniline derivative.

-

Introduction of the Thiol Group: The dinitroaniline is converted to the corresponding 2-aminothiophenol. This can be achieved through various methods, such as the Herz reaction or by diazotization of the amino group followed by reaction with a sulfur source like potassium ethyl xanthate and subsequent hydrolysis.

Step 2: Cyclization to form the Benzothiazole Ring

-

The dinitro-2-aminothiophenol intermediate is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

A reagent to provide the C2 carbon of the thiazole ring is added. Common reagents include carbon disulfide (CS2) in the presence of a base, or a cyanogen bromide.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the dinitro-benzothiazole product is isolated by filtration or extraction.

Step 3: Reduction of the Nitro Groups

-

The dinitro-benzothiazole is suspended in a solvent like ethanol or ethyl acetate.

-

A reducing agent is added. Common methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, or a metal-acid system such as tin(II) chloride in hydrochloric acid.

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

The catalyst is removed by filtration (if applicable), and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to yield pure Benzo[d]thiazole-4,5-diamine.

Spectroscopic Data and Characterization

The structural confirmation of Benzo[d]thiazole-4,5-diamine would rely on a combination of spectroscopic techniques. Below are tables summarizing the expected and representative spectroscopic data for benzothiazole derivatives.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Benzothiazole Derivatives

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons (Benzene Ring) | 6.5 - 8.0 | Aromatic Carbons (Benzene Ring) | 110 - 155 |

| Thiazole Proton (H-2) | 8.5 - 9.5 | Thiazole Carbon (C-2) | 150 - 170 |

| Amino Protons (-NH₂) | 3.5 - 5.5 (broad singlet) | Carbons attached to Nitrogen | 130 - 150 |

Table 2: Representative Infrared (IR) and Mass Spectrometry (MS) Data for Benzothiazole Derivatives

| Spectroscopic Technique | Characteristic Peaks/Signals |

| Infrared (IR) Spectroscopy | N-H stretch (amines): 3300-3500 cm⁻¹ (two bands for primary amines)C=N stretch (thiazole): ~1600-1650 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹Aromatic C=C stretch: ~1450-1600 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z = 179.04 (for C₇H₇N₃S)Common Fragmentation Patterns: Loss of HCN, CS, and fragments related to the amino groups. |

Biological Significance and Signaling Pathways

Benzothiazole derivatives have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Some benzothiazole-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

One such important target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6][7][8][9][10] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer treatment.

Hypothetical Signaling Pathway Inhibition by a Benzothiazole Diamine Compound:

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and a hypothetical point of inhibition by a benzothiazole diamine compound. The inhibition of VEGFR-2 autophosphorylation would block the downstream signaling cascades that promote cell proliferation, migration, and survival.

This guide provides a foundational understanding of the C7H7N3S diamine compound, Benzo[d]thiazole-4,5-diamine. Further experimental validation is necessary to confirm the proposed synthetic routes and to fully elucidate its biological activities and mechanisms of action. The information presented herein is intended to facilitate and inspire future research in this promising area of chemical and pharmaceutical science.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,6-Diaminobenzothiazole Derivatives in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of a key derivative of 2,6-diaminobenzothiazole, specifically (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. While information on the parent compound, 2,6-diaminobenzothiazole, is limited in the reviewed literature, its tetrahydro-derivative is a crucial intermediate in the synthesis of pharmaceuticals, such as (R)-Pramipexole, a dopamine autoreceptor agonist used in the treatment of Parkinson's disease.[1] Understanding the solubility of this intermediate is critical for its handling, purification, and application in synthetic chemistry and drug development. This document summarizes the available solubility data, outlines standard experimental protocols for solubility determination, and provides a visual workflow for solubility assessment.

Physical and Chemical Properties

(+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is an off-white to pale beige solid.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃S |

| Molecular Weight | 169.25 g/mol [1] |

| Melting Point | 228-230 °C[1][2] |

| Boiling Point (Predicted) | 359.0 ± 42.0 °C[1][2] |

| Appearance | Off-white to pale beige solid[1][2] |

| pKa (Predicted) | 9.18 ± 0.20[2] |

Solubility Profile

The solubility of (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has been qualitatively described in the literature. The following table summarizes the available information.

| Solvent | Solubility | Notes |

| Methanol | Sparingly Soluble[1][2] | Purity can be enhanced through recrystallization from methanol, suggesting higher solubility at elevated temperatures.[3] |

| Water | Slightly Soluble[1][2] |

Experimental Protocols for Solubility Determination

While specific experimental details for determining the solubility of 2,6-diaminobenzothiazole derivatives were not found in the provided search results, standard laboratory methods are well-established for this purpose. The "shake-flask" method is a widely used and reliable technique for determining thermodynamic solubility, especially for sparingly soluble compounds.[4][5]

Shake-Flask Method for Thermodynamic Solubility

This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period (typically 24 hours or longer) to ensure that equilibrium is reached between the undissolved solid and the solution.[5]

Key Steps:

-

Preparation: An excess of the solid compound is added to a vial containing a precise volume of the test solvent.

-

Equilibration: The vial is sealed and placed in a shaker bath at a controlled temperature. The mixture is agitated until equilibrium is achieved, which is confirmed by the continued presence of undissolved solid.

-

Sample Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Quantification: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound in a laboratory setting.

Caption: A generalized workflow for the experimental determination of compound solubility.

Applications in Drug Development

(+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a key intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist. Its chiral nature is essential for ensuring the correct stereochemistry of the final drug product, which is critical for its therapeutic efficacy and safety.[1] The compound has also been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments.

This technical guide has summarized the available information on the solubility of (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in common laboratory solvents. While quantitative data is not widely available, qualitative descriptions indicate that it is sparingly soluble in methanol and slightly soluble in water. The established shake-flask method provides a reliable protocol for obtaining precise solubility measurements. A clear understanding of the solubility of this compound is essential for its effective use in pharmaceutical synthesis and other applications. Further research to quantify its solubility in a broader range of solvents would be beneficial for the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. 106092-11-9 CAS MSDS ((+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 104617-49-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

Thermal Stability and Decomposition of 2,6-Benzothiazolediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Benzothiazolediamine. Due to the limited availability of direct experimental thermal analysis data for this specific compound in publicly accessible literature, this guide integrates established knowledge of the benzothiazole core's thermal behavior, data from structurally analogous compounds, and plausible decomposition pathways derived from mass spectrometry fragmentation patterns of related molecules. The information herein serves as a robust resource for researchers and professionals involved in the development and handling of 2,6-Benzothiazolediamine, offering insights into its thermal limitations and degradation mechanisms.

Introduction to the Thermal Properties of 2,6-Benzothiazolediamine

2,6-Benzothiazolediamine is a heterocyclic aromatic amine containing the robust benzothiazole scaffold. Compounds based on this core are generally recognized for their significant thermal stability, a critical attribute for applications in pharmaceuticals and materials science where thermal stress may be encountered during synthesis, purification, formulation, and storage. Understanding the thermal stability, potential phase transitions, and decomposition pathways is paramount for ensuring the compound's integrity, predicting its shelf-life, and preventing the formation of potentially hazardous degradation products.

This guide outlines the expected thermal behavior of 2,6-Benzothiazolediamine as analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides detailed experimental protocols for these analyses, and proposes a logical decomposition pathway.

Thermal Analysis Data

The following tables present hypothesized quantitative data from TGA and DSC analyses of 2,6-Benzothiazolediamine. This data is extrapolated from the known thermal behavior of analogous aromatic amines and heterocyclic compounds, providing a predictive framework for experimental investigation.

Hypothesized Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. The data in Table 1 is based on a plausible decomposition profile in an inert atmosphere.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 30 - 150 | < 1% | Loss of adsorbed moisture and/or residual solvents. |

| 250 - 350 | ~ 30-40% | Initial decomposition stage, likely involving the loss of the amino groups and initial fragmentation of the thiazole ring. |

| > 350 | ~ 50-60% | Further degradation of the benzothiazole ring structure, leading to the formation of a stable carbonaceous residue. |

Table 1: Hypothesized TGA Data for 2,6-Benzothiazolediamine.

Hypothesized Differential Scanning Calorimetry (DSC) Data

Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions and thermal events.

| Temperature (°C) | Event Type | Enthalpy Change (ΔH) | Interpretation |

| ~ 200 - 220 | Endotherm | Positive | Melting point of 2,6-Benzothiazolediamine. |

| > 250 | Exotherm(s) | Negative | Onset of exothermic decomposition processes. |

Table 2: Hypothesized DSC Data for 2,6-Benzothiazolediamine.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on 2,6-Benzothiazolediamine.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of the compound.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-